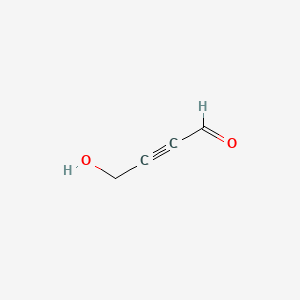
3-Amino-4,4,4-trifluorobutyric acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated amino acids, including 3-amino-4,4,4-trifluorobutyric acid, can be achieved through various synthetic routes. An operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed via DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical applicability for large-scale synthesis (Soloshonok et al., 2006). Another approach involves stereoselective syntheses starting from 4,4,4-trifluoro-3-methylbutanoic acid, showcasing a pathway through chiral oxazoline and oxidative rearrangement (Pigza et al., 2009).
Scientific Research Applications
Protein Stability Enhancement
Highly fluorinated amino acids like 3-Amino-4,4,4-trifluorobutyric acid are used to enhance the stability of proteins, particularly those involving beta-sheet structures. These amino acids have been found to stabilize helical proteins, making them valuable for applications in protein-based biotechnologies, such as therapeutics and biosensors. The introduction of fluorine atoms has been shown to significantly increase the stability of proteins like GB1 mutants (Chiu, Kokona, Fairman, & Cheng, 2009).
Peptide Engineering
3-Amino-4,4,4-trifluorobutyric acid plays a crucial role in peptide engineering. The synthesis of peptides containing this acid allows for the maintenance of stereochemistry, which is indispensable in this field. This is particularly important in the creation of new, structurally diverse peptides with potential applications in drug design and biochemistry (Cho, Nishizono, Iwahashi, Saigo, & Ishida, 2013).
Helix Propensity Analysis
The amino acid's influence on helix formation in proteins is another significant area of study. Its ability to modify helical structures is crucial for understanding protein folding and design. Research on this aspect can provide insights into the broader applications of fluorinated amino acids in protein engineering (Chiu et al., 2006).
Fluorinated Amino Acids in Protein Environments
Understanding the basic properties of fluorinated amino acids like 3-Amino-4,4,4-trifluorobutyric acid in protein environments is crucial for their application in protein engineering. This includes analyzing their geometry, charges, and hydrogen bonding abilities, which are vital for designing peptides and proteins with improved structural, biological, and pharmacological properties (Samsonov et al., 2009).
Synthesis of Fluorine-Containing Compounds
This amino acid is also important in the synthesis of various fluorine-containing compounds, which have diverse applications in chemistry and pharmacology. Its versatility in reactions and ability to form stable compounds makes it a valuable component in organic synthesis (Volochnyuk et al., 2003).
Large-Scale Preparation for Drug Design
The large-scale preparation of 3-Amino-4,4,4-trifluorobutyric acid derivatives is crucial for its application in drug design. Efficient synthesis methods that ensure purity and enantioselectivity are essential for producing bioisosteres of leucine, which are commonly used in pharmaceuticals (Han et al., 2019).
Safety And Hazards
This compound is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4,4-trifluorobutyric acid | |
CAS RN |
584-20-3 | |
| Record name | 584-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)










![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)
